3-(4-Chlorphenyl)-4-oxo-4H-chromen-7-yl 2-Methoxybenzoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate is a useful research compound. Its molecular formula is C23H15ClO5 and its molecular weight is 406.82. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Chinolin-Derivate, einschließlich 2,4-Diarylchinoline, haben sich als potenzielle Antitumormittel erwiesen . Die einzigartige Struktur und die erhöhte Lipophilie dieser Verbindung machen sie zu einem interessanten Modell für die Wirkstoffentwicklung. Forscher untersuchen ihre Wirksamkeit gegen verschiedene Krebsarten.
- Chinolin-basierte Verbindungen wurden auf ihre Antituberkulose-Aktivität untersucht . Dieses Derivat könnte vielversprechende Wirkungen gegen Mycobacterium tuberculosis zeigen und somit zur Bekämpfung der Tuberkulose beitragen.
- Über pharmakologische Anwendungen hinaus finden Derivate, die die Diarylchinolin-Substruktur enthalten, Verwendung in der Chemie funktionaler Materialien . Forscher untersuchen ihre Rolle in Materialien wie Sensoren, Katalysatoren und optoelektronischen Bauelementen.
- Chinolin-Derivate beeinflussen verschiedene biologische Prozesse. Diese Verbindung könnte mit Enzymzielen interagieren und zelluläre Signalwege jenseits der Krankheitsbehandlung modulieren .
Antitumoraktivität
Antituberkulose-Eigenschaften
Chemie funktionaler Materialien
Biologische Aktivität über die Krankheitsbehandlung hinaus
Wirkmechanismus
Target of Action
Compounds with a chromen-4-one structure, like “3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate”, are often associated with a wide range of biological activities. They may interact with various enzymes, receptors, and proteins within the body, but the specific targets would depend on the exact structure and properties of the compound .
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, if the compound were to interact with an enzyme, it might inhibit or enhance the enzyme’s activity, leading to changes in the biochemical reactions that the enzyme is involved in .
Biochemical Pathways
The affected pathways would depend on the specific targets and mode of action of the compound. For example, if the compound were to inhibit an enzyme involved in a particular metabolic pathway, it could disrupt that pathway and affect the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and properties. Factors such as the compound’s size, charge, lipophilicity, and the presence of functional groups can influence its pharmacokinetics .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if the compound were to inhibit a key enzyme in a metabolic pathway, it could lead to a decrease in the production of certain metabolites, which could have various effects at the cellular level .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds might be more stable and effective at certain pH levels or temperatures .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate' involves the condensation of 3-(4-chlorophenyl)-4-hydroxycoumarin with 2-methoxybenzoic acid in the presence of a coupling agent such as DCC or EDC. The resulting intermediate is then treated with a mild base such as triethylamine to form the final product.", "Starting Materials": [ "3-(4-chlorophenyl)-4-hydroxycoumarin", "2-methoxybenzoic acid", "DCC or EDC", "Triethylamine" ], "Reaction": [ "Step 1: Dissolve 3-(4-chlorophenyl)-4-hydroxycoumarin and 2-methoxybenzoic acid in a suitable solvent such as dichloromethane or DMF.", "Step 2: Add a coupling agent such as DCC or EDC to the reaction mixture and stir for several hours at room temperature.", "Step 3: Remove the dicyclohexylurea precipitate by filtration and wash the filtrate with water.", "Step 4: Add a mild base such as triethylamine to the filtrate and stir for several hours at room temperature.", "Step 5: Purify the resulting product by column chromatography or recrystallization." ] } | |
CAS-Nummer |
637748-28-8 |
Molekularformel |
C23H15ClO5 |
Molekulargewicht |
406.82 |
IUPAC-Name |
[3-(4-chlorophenyl)-4-oxochromen-7-yl] 2-methoxybenzoate |
InChI |
InChI=1S/C23H15ClO5/c1-27-20-5-3-2-4-18(20)23(26)29-16-10-11-17-21(12-16)28-13-19(22(17)25)14-6-8-15(24)9-7-14/h2-13H,1H3 |
InChI-Schlüssel |
IYDCTFSDLTUDKX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.